Loureirin A

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

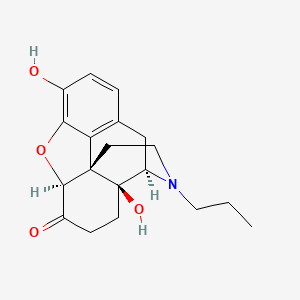

Loureirin A (LrA), a traditional Chinese medicine monomer extracted from Sanguis Draconis flavones, has been found to possess specific antibacterial activity against Helicobacter pylori . It also interacts with the protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway .

Mode of Action

The underlying mechanism of action of LrA against H. pylori involves the generation of bactericidal levels of reactive oxygen species , resulting in apoptosis-like cell death . In the context of melanoma cells, LrA has been shown to suppress migration and invasion via the WNT and AKT/mTOR signaling pathways .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to inhibit the AKT/mTOR signaling pathway , which is involved in cell proliferation, cell cycle progression, and cell survival . It also affects the WNT signaling pathway , which plays a crucial role in cell differentiation .

Result of Action

The result of this compound’s action is multifaceted. It has been found to possess specific antibacterial activity against H. pylori, without the bacteria displaying a tendency to develop resistance in vitro . In melanoma cells, it promotes cell differentiation and suppresses migration and invasion .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, such as omeprazole, can have a synergistic or additive effect when combined with this compound against H. pylori

Analyse Biochimique

Biochemical Properties

Loureirin A plays a crucial role in various biochemical reactions. It has been identified to interact with several enzymes, proteins, and other biomolecules. For instance, this compound exhibits specific antibacterial activity against Helicobacter pylori by generating bactericidal levels of reactive oxygen species, leading to apoptosis-like cell death . Additionally, this compound has been shown to interact with proteins involved in oxidative stress responses, thereby modulating cellular redox balance.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has demonstrated the ability to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis . Furthermore, this compound modulates the expression of genes involved in inflammatory responses, thereby exerting anti-inflammatory effects.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound inhibits the activity of certain enzymes involved in the synthesis of reactive oxygen species, thereby reducing oxidative stress . Additionally, this compound has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under various conditions, but its degradation products can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound maintains its bioactivity over extended periods, although its efficacy may decrease due to gradual degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects such as anti-inflammatory and antimicrobial activities. At higher doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that the therapeutic window for this compound is narrow and requires careful dosage optimization.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic flux and metabolite levels, particularly in pathways related to oxidative stress and inflammation . This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it exerts its pharmacological effects . The localization and accumulation of this compound are influenced by its interactions with cellular transport mechanisms.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound has been found to localize in the mitochondria, where it modulates mitochondrial function and induces apoptosis in cancer cells .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Loureirin A peut être synthétisé par des réactions classiques de Claisen-Schmidt, qui impliquent la condensation d'aldéhydes aromatiques avec des cétones en présence d'une base. La réaction nécessite généralement des conditions telles que le reflux dans l'éthanol ou le méthanol avec une base comme l'hydroxyde de sodium ou l'hydroxyde de potassium .

Méthodes de production industrielle

La production industrielle de this compound implique l'extraction du composé de la résine de Dracaena cochinchinensis. La résine est soumise à une extraction par solvant, suivie de processus de purification tels que la chromatographie sur colonne pour isoler le this compound sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions

Loureirin A subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former des quinones.

Réduction : Il peut être réduit pour former des dihydrochalcones.

Substitution : This compound peut subir des réactions de substitution, en particulier des substitutions aromatiques électrophile.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes et les agents nitrants sont utilisés en conditions acides.

Principaux produits

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Dihydrochalcones.

Substitution : Dérivés halogénés ou nitrés.

Applications de la recherche scientifique

Chimie : Utilisé comme précurseur pour la synthèse d'autres composés bioactifs.

Biologie : Étudié pour ses effets sur les processus cellulaires et les voies de signalisation.

Médecine : Investigated for its potential therapeutic effects against conditions such as Helicobacter pylori infection, osteoarthritis, and COVID-19

Industrie : Utilisé dans le développement de produits pharmaceutiques et nutraceutiques.

Mécanisme d'action

This compound exerce ses effets par le biais de multiples mécanismes :

Activité antibactérienne : Il génère des niveaux bactéricides d'espèces réactives de l'oxygène, conduisant à une mort cellulaire de type apoptotique dans Helicobacter pylori.

Activité anti-inflammatoire : Il supprime l'expression des cytokines inflammatoires en inhibant la voie de signalisation AKT/NF-κB.

Activité anticoagulante : Il inhibe l'agrégation plaquettaire en réduisant la phosphorylation de l'AKT.

Applications De Recherche Scientifique

Chemistry: Used as a precursor for synthesizing other bioactive compounds.

Biology: Studied for its effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic effects against conditions such as Helicobacter pylori infection, osteoarthritis, and COVID-19

Industry: Utilized in the development of pharmaceuticals and nutraceuticals.

Comparaison Avec Des Composés Similaires

Loureirin A est unique par rapport aux autres flavonoïdes en raison de ses propriétés pharmacologiques spécifiques. Parmi les composés similaires, on peut citer :

Loureirin B : Un autre flavonoïde issu du sang de dragon présentant des propriétés anti-inflammatoires et anticoagulantes similaires.

Quercetine : Un flavonoïde doté d'activités antioxydantes et anti-inflammatoires.

Kaempférol : Connu pour ses propriétés anticancéreuses et anti-inflammatoires.

This compound se distingue par son activité antibactérienne spécifique contre Helicobacter pylori et son effet minimal sur la diversité du microbiote intestinal .

Propriétés

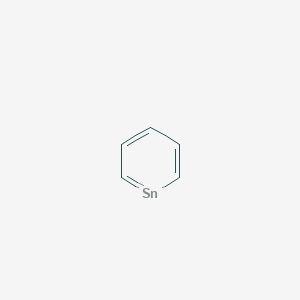

IUPAC Name |

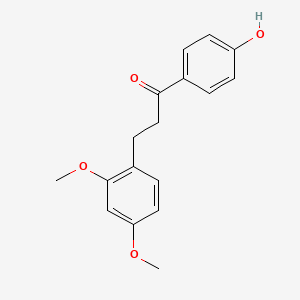

3-(2,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c1-20-15-9-5-13(17(11-15)21-2)6-10-16(19)12-3-7-14(18)8-4-12/h3-5,7-9,11,18H,6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSAIVLRELNGZEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CCC(=O)C2=CC=C(C=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318286 | |

| Record name | Loureirin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119425-89-7 | |

| Record name | Loureirin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119425-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Loureirin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

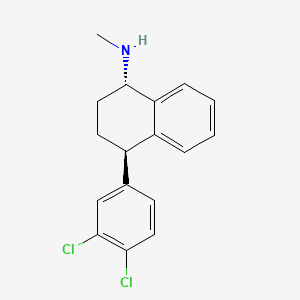

![4-methyl-N'-{[(phenylsulfanyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B1233780.png)